9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to a spirocyclization reaction to form the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the oxazole ring and sulfonyl group contributes to its pharmacological activity .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the oxazole and sulfonyl groups but differs in its overall structure and biological activity.
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpiperazine: Similar in having the oxazole and sulfonyl groups, but with a different core structure.
Uniqueness
The uniqueness of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10-12(11(2)20-14-10)21(16,17)15-6-4-13(5-7-15)18-8-3-9-19-13/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXURRQGOLBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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